RWJ56110 -

RWJ56110

Catalog Number: EVT-280628
CAS Number:
Molecular Formula: C41H43Cl2F2N7O3
Molecular Weight: 790.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RWJ56110 is a potent and selective antagonist of protease-activated receptor 1 (PAR1). [, ] It is a synthetic peptide mimetic, meaning it mimics the structure and function of naturally occurring peptides but with enhanced properties. [] This compound plays a crucial role in scientific research, particularly in studying the physiological and pathophysiological roles of PAR1 and its potential as a therapeutic target for diseases like thrombosis, restenosis, and inflammation. [, ]

SCH79797

Compound Description: SCH79797 (N-3-cyclopropyl-7-{[4-(1-methylethyl)phenyl]-methyl}-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine) is a small molecule antagonist of Protease-Activated Receptor 1 (PAR1). Like RWJ56110, it exhibits anti-angiogenic properties by inhibiting PAR1-mediated signal transduction. SCH79797 has demonstrated efficacy in suppressing both baseline and thrombin-stimulated angiogenesis in the chick chorioallantoic membrane model. Furthermore, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis in these cells when cultured in low serum conditions .

SFLLRN

Compound Description: SFLLRN is a peptide agonist of PAR1, mimicking the tethered ligand generated by thrombin cleavage. It activates PAR1, leading to various cellular responses, including platelet activation, cell proliferation, and angiogenesis . SFLLRN has been used extensively in research to study PAR1 signaling and downstream effects.

Relevance: SFLLRN serves as a valuable tool to understand the pharmacological effects of RWJ56110. By activating PAR1, SFLLRN allows researchers to assess the inhibitory effects of RWJ56110 on PAR1-mediated signaling pathways and cellular responses . The contrasting actions of SFLLRN (agonist) and RWJ56110 (antagonist) on PAR1 emphasize the specificity of RWJ56110 in blocking PAR1 activation.

TFLLRN-NH2

Relevance: TFLLRN-NH2, like SFLLRN, provides a tool for studying the inhibitory activity of RWJ56110 on PAR1 activation . Comparing the effects of different PAR1 agonists, such as SFLLRN and TFLLRN-NH2, in the presence or absence of RWJ56110, can reveal insights into the mechanisms of PAR1 activation and the specific steps targeted by RWJ56110.

TRAP-6 (Thrombin Receptor Activator Peptide 6)

Relevance: TRAP-6 is instrumental in dissecting the involvement of PAR1 in various cellular processes, including angiogenesis. Studies using TRAP-6, in conjunction with RWJ56110, have revealed that blocking PAR1 can effectively inhibit angiogenesis and tumor cell proliferation , .

RWJ-58259

Compound Description: RWJ-58259 is a heterocycle-based peptide-mimetic antagonist of PAR1, similar in structure and activity to RWJ-56110. It demonstrates high potency and selectivity for PAR1, effectively inhibiting PAR1-mediated calcium mobilization and cellular functions such as platelet aggregation and cell proliferation .

Relevance: RWJ-58259's structural similarity to RWJ-56110 suggests that they might share a similar binding mode to PAR1. The successful development of RWJ-58259 with reported antirestenotic activity in a rat model and antithrombotic activity in a monkey model strengthens the therapeutic potential of targeting PAR1 with compounds like RWJ-56110.

Inactive, Reverse Peptide Sequence of TFLLR (RLLFT-amide)

Relevance: The use of RLLFT-amide in conjunction with TFLLR-amide and RWJ-56110 helps confirm that the observed effects are specific to PAR1 activation . RLLFT-amide's inability to elicit a response, unlike TFLLR-amide, strengthens the validity of using TFLLR-amide and RWJ-56110 as pharmacological tools to study PAR1 signaling.

Source and Classification

RWJ-56110 was developed as part of a series of compounds aimed at modulating the activity of PAR-1, which plays a critical role in thrombin-induced platelet aggregation and other cellular processes. The compound is classified under small molecule inhibitors and is recognized for its ability to interfere with various cellular functions mediated by PAR-1, including calcium mobilization and cell proliferation .

Synthesis Analysis

The synthesis of RWJ-56110 involves several steps that utilize solid-phase parallel synthesis techniques. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available 6-nitroindole and two Fmoc-protected amino acids.
  2. Coupling Reaction: A key step involves coupling these components using 4-nitrophenyl chloroformate to form a protected urea precursor.
  3. Mannich Condensation: This precursor undergoes Mannich condensation with pyrrolidine and formaldehyde.
  4. Deprotection: Finally, the product is deprotected using trifluoroacetic acid to yield RWJ-56110.
Molecular Structure Analysis

The molecular formula for RWJ-56110 is C41H43Cl2F2N7O3C_{41}H_{43}Cl_{2}F_{2}N_{7}O_{3} with a molecular weight of approximately 790.74 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity:

  • Aromatic Rings: The compound contains several aromatic systems that enhance binding affinity to PAR-1.
  • Chlorine and Fluorine Atoms: These halogen substituents are crucial for increasing lipophilicity and modulating biological activity.
  • Amine Groups: The presence of amine functionalities plays a significant role in receptor binding interactions.

Spectroscopic data indicate distinct chemical shifts corresponding to hydrogen environments within the molecule, confirming the expected structure .

Chemical Reactions Analysis

RWJ-56110 is primarily involved in antagonizing PAR-1-mediated pathways. Its chemical reactions can be summarized as follows:

  1. Antagonism of Thrombin Activation: RWJ-56110 inhibits thrombin-induced activation in human vascular cells, effectively blocking downstream signaling pathways that lead to platelet aggregation.
  2. Inhibition of Cell Proliferation: In endothelial cells, RWJ-56110 has been shown to inhibit DNA synthesis in a dose-dependent manner, indicating its potential utility in controlling unwanted cell growth associated with vascular diseases .
  3. Blocking Angiogenesis: The compound has demonstrated the ability to inhibit angiogenesis in vivo, suggesting applications in cancer therapy where tumor-induced blood vessel formation is a concern .
Mechanism of Action

The mechanism by which RWJ-56110 exerts its effects involves direct binding to the PAR-1 receptor, preventing its activation by thrombin. This blockade interrupts several signaling cascades:

  1. Calcium Mobilization: By inhibiting PAR-1 activation, RWJ-56110 prevents calcium influx into cells, which is crucial for various cellular responses including platelet aggregation.
  2. ERK Phosphorylation Inhibition: Experimental data show that RWJ-56110 inhibits extracellular signal-regulated kinase phosphorylation induced by PAR-1 agonists without affecting pathways activated by other receptors like PAR-4 .
  3. Cellular Outcomes: The inhibition leads to reduced cellular proliferation and apoptosis in certain cell types, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis

RWJ-56110 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: Chemical stability under physiological conditions has been demonstrated, making it suitable for biological studies.
  • Melting Point and Boiling Point: Specific values for melting or boiling points are not widely reported but can be inferred from similar compounds within its class.

Characterization methods such as 1^{1}H nuclear magnetic resonance spectroscopy provide insights into the molecular environment of hydrogen atoms within the compound .

Applications

RWJ-56110 has several promising applications in scientific research and potential clinical settings:

  1. Cardiovascular Research: Its role as a PAR-1 antagonist makes it valuable for studying thrombotic diseases and developing treatments for conditions like acute coronary syndrome.
  2. Cancer Therapy: Given its ability to inhibit angiogenesis, RWJ-56110 may be explored as an adjunct therapy in oncology to limit tumor growth by disrupting blood supply.
  3. Vascular Biology Studies: Researchers utilize this compound to elucidate the mechanisms underlying vascular cell behavior and platelet function.
Discovery and Development of RWJ-56110 as a PAR-1 Antagonist

Rational Design Strategies for Protease-Activated Receptor-1 (PAR-1) Antagonism

The development of RWJ-56110 emerged from a sophisticated understanding of PAR-1's unique activation mechanism. Unlike typical G protein-coupled receptors (GPCRs), PAR-1 is irreversibly activated through proteolytic cleavage of its N-terminal exodomain, exposing the tethered ligand SFLLRN that binds intramolecularly to the receptor's extracellular loop 2 (ECL2) domain [3] [7]. This tethered ligand mechanism presented a formidable challenge for antagonist design, as competitive inhibitors required near-irreversible binding kinetics to displace the high effective local concentration (~400 μM) of the tethered agonist [3]. Structural analysis revealed that thrombin activates PAR-1 through a bivalent interaction: its catalytic site cleaves at R41↓S42, while its exosite I docks to the receptor's hirudin-like sequence (D51KYEPF55) [7]. This dual interaction enabled researchers to conceptualize antagonists targeting either the proteolytic site or the tethered ligand binding domain.

The discovery of biased signaling further refined the design strategy. While thrombin cleavage promotes prothrombotic and proinflammatory signaling (Gαq/Gα12/13 pathways), activated protein C (APC) cleaves PAR-1 at R46↓N47 to initiate cytoprotective responses (β-arrestin recruitment and barrier stabilization) [3] [7]. RWJ-56110 was specifically engineered to block pathological thrombin signaling without interfering with APC's protective effects, necessitating precision targeting of the thrombin-induced conformational state. Species specificity posed additional challenges: rodents express PAR-3/PAR-4 on platelets instead of PAR-1, limiting predictive in vivo models to guinea pigs and primates [3] [5]. This biological constraint directed pharmacological validation toward human platelet assays and primate thrombosis models.

Table 1: Key Design Challenges for PAR-1 Antagonists

Design ChallengeBiological BasisRWJ-56110 Strategy
Tethered ligand displacementHigh effective concentration (~400 μM) of SFLLRNPeptide-mimetic with submicromolar IC50 (0.44 μM binding affinity)
Signaling biasThrombin (Gαq/Gα13) vs. APC (β-arrestin) pathwaysSelective blockade of thrombin-induced calcium mobilization
Protease specificityMultiple proteases cleave PAR-1 (thrombin, MMP-1, APC, plasmin)Preferential inhibition of thrombin-induced platelet aggregation
Species divergencePAR-1 absent on rodent platelets; expressed in primates/guinea pigsValidation in human platelet assays and guinea pig thrombosis models

Peptide-Mimetic Scaffold Optimization via Solid-Phase Parallel Synthesis

RWJ-56110 evolved from iterative optimization using solid-phase parallel synthesis, a technique enabling rapid generation of diverse indole-based libraries. The initial lead compound RWJ-53052 featured a benzimidazole scaffold that mimicked the spatial orientation of SFLLRN's critical pharmacophores [1] [2]. Through a 10-step synthetic sequence anchored to a secondary amide linker, researchers systematically modified key regions:

  • Indole core diversification: Introduction of 3-(pyrrolidinylmethyl) groups enhanced steric blockade of the tethered ligand binding pocket
  • N-terminal modifications: 3,4-difluorobenzene substituents improved hydrophobic interactions with PAR-1's transmembrane helices
  • Linker optimization: Urea formations and reductive alkylation created rigid spacers between pharmacophores [1]

The Mannich reaction proved critical for introducing tertiary amines that enabled ionic interactions with PAR-1's ECL2 acidic residues. Screening of >200 analogs revealed that optimal activity required:

  • A dichlorobenzyl group at the indole N1-position for membrane penetration
  • Pyrrolidinylmethyl at C3 for H-bond donor/acceptor capability
  • Meta-para difluorination on the phenylpropionamide tail [1] [2]

Parallel synthesis facilitated structure-activity relationship (SAR) development by allowing simultaneous modification of these domains. Activity was validated through thrombin-induced calcium mobilization assays in human vascular cells, with IC50 values decreasing from 1.2 μM (initial leads) to 0.12–0.17 μM in optimized compounds like RWJ-56110 [2] [6]. Crucially, selectivity profiling confirmed >1000-fold preference for PAR-1 over PAR-2, PAR-3, and PAR-4, eliminating cross-reactivity concerns [4] [6].

Table 2: Key Scaffold Optimization Steps for RWJ-56110

Scaffold RegionInitial Structure (RWJ-53052)Optimized Structure (RWJ-56110)Activity Impact
Core StructureBenzimidazole3-(1-Pyrrolidinylmethyl)indole↑ Binding affinity (IC50: 1.2 μM → 0.44 μM)
N1-SubstituentBenzyl2,6-Dichlorobenzyl↑ Membrane permeability & target residence time
C6-LinkerAmideUrea↑ Rigidity and ECL2 interaction specificity
C-terminalBenzylamide3,4-Difluorophenylpropionamide↑ Hydrophobic pocket engagement in TM6
Biological ActivityIC50 = 1.2 μM (calcium flux)IC50 = 0.12 μM (calcium flux)10-fold potency improvement

Structural Insights from PAR-1 Agonist Epitope SFLLRN Spatial Relationships

RWJ-56110's design leveraged crystallographic and mutagenesis data mapping the SFLLRN-PAR-1 interaction topology. The tethered ligand binds through:

  • Salt bridge formation: S42 amine with E260 of ECL2
  • Hydrophobic pocket occupancy: F43/L44 insertion between TM3 and TM7
  • Aromatic stacking: R46 guanidinium group with W253 [7]

Computational modeling revealed that the peptide-mimetic scaffold replicated critical distances between these functional groups:

  • The indole-urea moiety mimicked S42-F43 backbone spacing (4.2 Å vs. 4.5 Å in SFLLRN)
  • Dichlorophenyl group projected into the L44/R46 binding cleft
  • Pyrrolidinyl nitrogen formed electrostatic interactions with D256 [2] [7]

Biological validation demonstrated RWJ-56110's mechanism as a steric blocker of tethered ligand engagement:

  • Inhibited PAR-1 activation/internalization (IC50 = 0.44 μM) without preventing N-terminal cleavage [4] [8]
  • Blocked SFLLRN-induced platelet aggregation (IC50 = 0.16 μM) more potently than thrombin-induced aggregation (IC50 = 0.34 μM), reflecting direct ligand-binding site competition [6] [10]
  • Suppressed angiogenesis in chick embryo models by inhibiting PAR-1-driven endothelial MAPK activation, confirming downstream pathway blockade [6] [8]

The antagonist's efficacy was markedly enhanced in combination with PAR-4 inhibitors, demonstrating complementary targeting of thrombin's dual platelet activation pathways [10]. This rational structure-based design established RWJ-56110 as a prototype for receptor-targeted antithrombotics with applications extending to cancer and inflammatory diseases where PAR-1 drives pathology.

Table 3: Critical PAR-1 Residues and RWJ-56110 Interactions

PAR-1 DomainKey ResidueSFLLRN InteractionRWJ-56110 MimicryFunctional Consequence
ECL2E260Salt bridge with S42 amineCarboxylate engagement by urea NHDisplacement of tethered ligand anchor point
D256H-bond with F43 backboneIonic interaction with pyrrolidinyl nitrogenStabilization of antagonist-receptor complex
TM3L263Hydrophobic packing with L44Van der Waals contacts with difluorophenyl groupOcclusion of tethered ligand binding cleft
TM5W253π-stacking with R46 guanidiniumChlorophenyl ring stackingSteric blockade of signaling conformation
TM7S344H-bond donor to F43 carbonylWater-mediated H-bond to indole carbonylPrevention of transmembrane helix rearrangement

Properties

Product Name

RWJ-56110

IUPAC Name

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide

Molecular Formula

C41H43Cl2F2N7O3

Molecular Weight

790.7 g/mol

InChI

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1

InChI Key

SWPAWRHBFNDXEU-BCRBLDSWSA-N

SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

Solubility

Soluble in DMSO

Synonyms

RWJ-56110; RWJ 56110; RWJ56110.

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.